![molecular formula C7H12O3 B14014279 (4,7-Dioxaspiro[2.5]octan-6-yl)methanol](/img/structure/B14014279.png)
(4,7-Dioxaspiro[2.5]octan-6-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,7-Dioxaspiro[2.5]octan-6-yl)methanol is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . This compound features a spirocyclic structure, which is a unique arrangement where two rings share a single atom. The presence of the dioxaspiro group imparts specific chemical properties and reactivity to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,7-Dioxaspiro[2.5]octan-6-yl)methanol can be achieved through various synthetic routes. One efficient method involves the use of para-quinone methides in a one-pot approach. This reaction proceeds smoothly under mild conditions without the use of metals, resulting in high yields . The reaction typically involves the use of solvents such as alcohols, aqueous alcohols, ethyl acetate, 1-propyl acetate, toluene, acetonitrile, tetrahydrofuran (THF), or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, can be applied to scale up the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(4,7-Dioxaspiro[2.5]octan-6-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like hydrochloric acid (HCl), reducing agents such as sodium borohydride (NaBH4), and oxidizing agents like potassium permanganate (KMnO4). The reactions are typically carried out under controlled temperatures ranging from 20°C to 100°C .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of carbonyl compounds, while reduction leads to the formation of alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
(4,7-Dioxaspiro[2.5]octan-6-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4,7-Dioxaspiro[2.5]octan-6-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation and require further research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[2.5]octa-4,7-dien-6-one: Another spirocyclic compound with similar structural features.
Spiro[2.5]octane derivatives: Compounds with variations in the spirocyclic structure and functional groups.
Uniqueness
(4,7-Dioxaspiro[2.5]octan-6-yl)methanol is unique due to its specific arrangement of the dioxaspiro group and the presence of a hydroxyl functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C7H12O3 |
|---|---|
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
4,7-dioxaspiro[2.5]octan-6-ylmethanol |
InChI |
InChI=1S/C7H12O3/c8-3-6-4-10-7(1-2-7)5-9-6/h6,8H,1-5H2 |
InChI-Schlüssel |
VDMIBDLCSCVGMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12COC(CO2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenecarbothioamide, 4-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14014204.png)
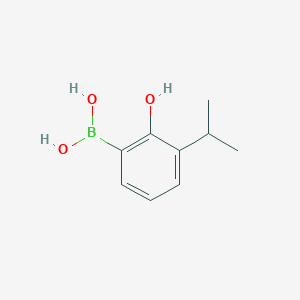


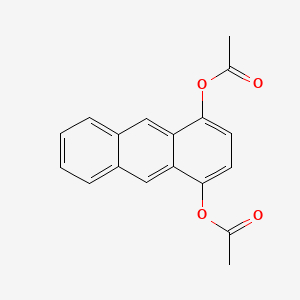
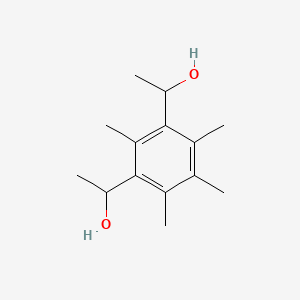

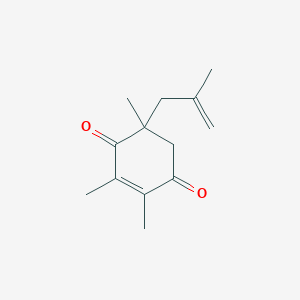
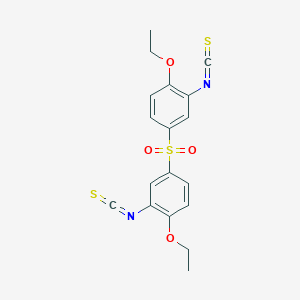

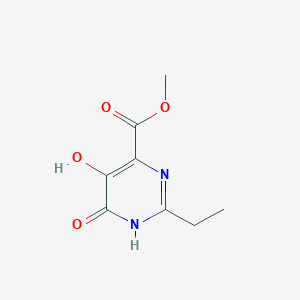
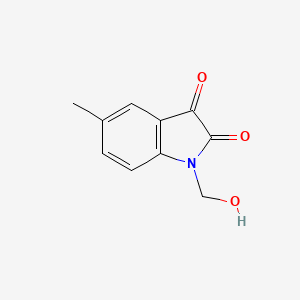

![2-[2-Amino-6-(4-methoxyanilino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14014286.png)
